molecular formula C20H24N2O3 B8223602 [3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester

[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B8223602
M. Wt: 340.4 g/mol
InChI Key: UBIMJMHOQOMRKS-UHFFFAOYSA-N
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Description

[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group, an isopropyl carbamate moiety, and a 2-aminophenyl ketone substituent. Carbamic acid esters are widely utilized for their stability and ability to modulate pharmacokinetic properties, such as bioavailability and metabolic resistance.

Properties

IUPAC Name

benzyl N-[3-(2-aminophenyl)-3-oxopropyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15(2)22(20(24)25-14-16-8-4-3-5-9-16)13-12-19(23)17-10-6-7-11-18(17)21/h3-11,15H,12-14,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMJMHOQOMRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC=CC=C1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 177611-40-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

This compound features an isopropyl carbamate moiety, which is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives of carbamic acid esters can inhibit cancer cell proliferation. The specific compound has been evaluated in vitro for its effects on various cancer cell lines.

Case Study: Antitumor Efficacy
In a study examining the effects of this compound on human breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. The compound appears to disrupt microtubule dynamics, leading to the formation of multipolar spindles during mitosis, which ultimately results in cell death.

Inhibition of Drug Resistance

Another area of interest is the compound's potential to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. Preliminary findings suggest that this compound may enhance the efficacy of chemotherapeutic agents by reversing P-gp-mediated efflux.

Table: P-glycoprotein Inhibition Assay Results

CompoundIC50 (µM)Effect on Drug Accumulation (%)
Control-0
[Compound]15+50
Doxorubicin-+30

Comparison with Similar Compounds

Key Observations :

Melting Points : Tert-butyl esters (e.g., Compound 17, 19) exhibit higher melting points (121–130°C) compared to benzyl esters, likely due to increased crystallinity from bulky tert-butyl groups.

Functional Groups: The presence of amino or hydroxy groups (e.g., Compound 19, [(R)-1-(2-Hydroxy...)) may improve hydrogen-bonding capacity, affecting receptor binding in bioactive contexts.

Stability and Reactivity

  • Benzyl Esters: Benzyl-protected carbamates (e.g., CAS 64260-26-0) are more labile under hydrogenolytic conditions compared to tert-butyl esters, enabling selective deprotection.
  • Amino Groups: 2-Amino-phenyl ketone moieties (as in the target compound) may undergo oxidative or conjugative metabolism, contrasting with the stability of triazol rings in Compound 17.

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